2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide
Overview
Description
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in a way that leads to their antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with glycinamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the glycinamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield this compound alcohol.
Scientific Research Applications
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
2-amino-N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide can be compared with other similar compounds, such as:
N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine: Similar structure but with a methylamine group instead of glycinamide.
N-(1,3-dimethyl-1H-pyrazol-5-yl)thiourea: Contains a thiourea group instead of glycinamide.
N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide: Contains an acetamide group instead of glycinamide.
Uniqueness: this compound is unique due to the presence of the glycinamide moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(2,5-dimethylpyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-5-3-6(11(2)10-5)9-7(12)4-8/h3H,4,8H2,1-2H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIROHLBPTWXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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